molecular formula C5H2Cl3NO2S B1395983 2,5-Dichloropyridine-3-sulfonyl chloride CAS No. 1208081-36-0

2,5-Dichloropyridine-3-sulfonyl chloride

Cat. No. B1395983
CAS RN: 1208081-36-0
M. Wt: 246.5 g/mol
InChI Key: WVMVRXXYNPDVBK-UHFFFAOYSA-N
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Description

2,5-Dichloropyridine-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2Cl3NO2S and a molecular weight of 246.5 . It is a solid substance and is typically stored at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H2Cl3NO2S/c6-3-1-4 (12 (8,10)11)5 (7)9-2-3/h1-2H . This code provides a standardized way to represent the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is a solid substance . It is typically stored at room temperature . The compound has a molecular weight of 246.5 .

Scientific Research Applications

1. Solid-Phase Organic Synthesis

2,5-Dichloropyridine-3-sulfonyl chloride plays a significant role in the field of solid-phase organic synthesis (SPOS). A study by Holte, Thijs, and Zwanenburg (1998) demonstrated its use in the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, highlighting its potential for creating molecules with antibacterial properties. This is particularly relevant in drug development, where rapid synthesis of large numbers of structurally related molecules is crucial (Holte, Thijs, & Zwanenburg, 1998).

2. Synthesis of Heterocyclic Compounds

In another aspect, this compound is utilized in the synthesis of heterocyclic compounds. The research by Dmitrieva et al. (2009) focused on its conversion to 3-cyanopyridine-2-sulfonyl chlorides and the subsequent formation of N-substituted sulfonylamides. These processes are fundamental in creating diverse biologically active molecules, again underlining its relevance in pharmaceutical research (Dmitrieva, Dyadyuchenko, Strelkov, & Kaigorodova, 2009).

Safety and Hazards

This compound is considered hazardous. It can cause severe skin burns and eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray, and to use protective gloves/clothing/eye protection/face protection . In case of contact with skin or eyes, immediate medical attention is required .

Future Directions

While specific future directions for 2,5-Dichloropyridine-3-sulfonyl chloride are not mentioned in the search results, chlorinated pyridines are of significant interest in the field of organic chemistry due to their reactivity and potential applications in the synthesis of various organic compounds .

properties

IUPAC Name

2,5-dichloropyridine-3-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl3NO2S/c6-3-1-4(12(8,10)11)5(7)9-2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVMVRXXYNPDVBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1S(=O)(=O)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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